molecular formula C29H29NO B5045282 N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine

N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine

Cat. No.: B5045282
M. Wt: 407.5 g/mol
InChI Key: LUVQUAIWOYNDQA-UHFFFAOYSA-N
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Description

N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine is an organic compound with the molecular formula C23H25NO It is a complex amine derivative that features a benzyl group, a benzyloxy group, and a phenylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine typically involves the reaction of 4-(benzyloxy)benzyl chloride with N-benzyl-2-phenylethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like toluene or dichloromethane.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine
  • 4-(benzyloxy)benzyl chloride
  • N-benzyl-2-phenylethanamine

Uniqueness

N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of benzyl and benzyloxy groups with a phenylethanamine backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-benzyl-2-phenyl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO/c1-4-10-25(11-5-1)20-21-30(22-26-12-6-2-7-13-26)23-27-16-18-29(19-17-27)31-24-28-14-8-3-9-15-28/h1-19H,20-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVQUAIWOYNDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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